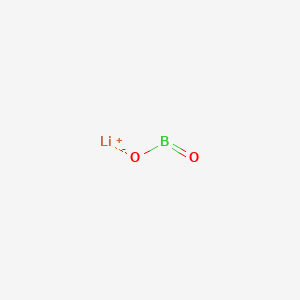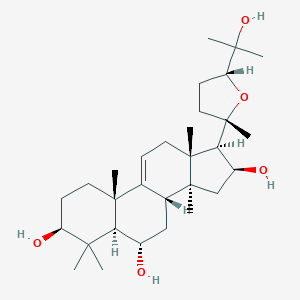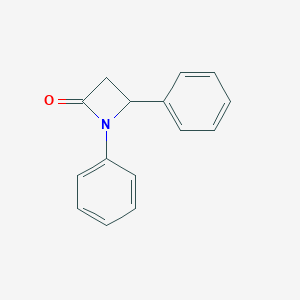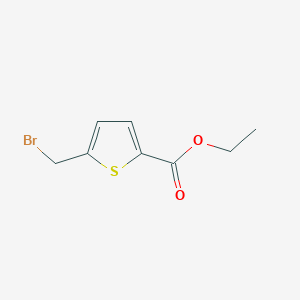
Theasaponin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theasaponin is a triterpenoid saponin . It is found in the seeds of the Camellia sinensis plant . This compound E1 (TSE1) is an oleanane-type saponin from Camellia sinensis seeds .
Synthesis Analysis
This compound biosynthesis involves multiple gene families. In a study on Camellia oleifera, 143 triterpenoid backbone biosynthetic genes, 1169 CYP450s, and 1019 UGTs were identified . The expression profiles of these genes were analyzed in different tissue and seed developmental stages of C. oleifera . The results suggested that MVA is the main pathway for triterpenoid backbone biosynthesis . Moreover, 11 CYP450s, 14 UGTs, and 8 transcription factors were identified as the candidate genes involved in this compound biosynthesis in Camellia oleifera seeds .
Molecular Structure Analysis
This compound has a molecular formula of C59H92O27 . The structure of this compound was characterized based on comprehensive 1D and 2D NMR spectroscopy and high-resolution mass spectrometry .
Chemical Reactions Analysis
The synthesis of saponins, including this compound, involves the preparation of aglycones and carbohydrate building blocks, assembly strategies, and protecting-group strategies . This compound exhibits cytotoxic effects in cancer cells and not in normal cells at the same concentration .
Physical and Chemical Properties Analysis
Saponins, including this compound, are amphiphilic glycosides of steroids and triterpenes . They exhibit a wide range of biological and pharmacological properties and serve as major active principles in folk medicines .
科学的研究の応用
Pesticide Adjuvants and Biological Pesticides : Theasaponin from Camellia cake shows promise as a pesticide agent and biological pesticide. Although its industrial application faces challenges like low purity and high extraction cost, its environmentally friendly nature is driving increased interest and governmental support. It's expected to yield significant technical and economic benefits (Shen Lirong, 2010).
Gastroprotective Effects : Certain theasaponins, such as this compound A2, demonstrate significant gastroprotective properties, surpassing those of omeprazole, a commonly used medication. This suggests their potential in treating gastric mucosal lesions (T. Morikawa, Ning Li, A. Nagatomo, H. Matsuda, Xian Li, M. Yoshikawa, 2006).
Surfactant and Flame Retardant : this compound from Camellia oleifera has applications as a surfactant and flame retardant. Its functions include hemolysis, sterilization, insecticide, anti-inflammatory, analgesic, anticancer activities, and plant growth promotion. It's used in various industries, including construction, textiles, biological pesticides, and food (Z. Hao, Wang Chengzhang, Chen Hongxia, Gong Kun, 2009).
Anti-Angiogenesis and Anti-Obesity : this compound E1 (TSE1) exhibits significant anti-angiogenic and anti-obesity properties, contributing to its potential as a chemotherapeutic agent for cancer treatment. It inhibits growth factor receptors, leading to the suppression of certain cell signaling pathways (Jong-deog Kim, N. Chaudhary, H. Seo, Min-Yong Kim, T. Shin, 2014).
Antitumor Activity : New this compound derivatives from Camellia oleifera have been discovered with potent antitumor activity. They work by triggering apoptosis through specific cellular pathways and show potential as chemotherapeutic agents (Zelong Wu, X. Tan, Junqin Zhou, Jun Yuan, Guliang Yang, Ze Li, Hongxu Long, Yuhang Yi, Chenghao Lv, Chaoxi Zeng, Si Qin, 2022).
Antibacterial Effects : this compound extracted from Camellia oleifera seed cake has shown significant antibacterial effects against various bacteria, including Staphylococcus aureus and Escherichia coli (Cheng Wu-lin, 2012).
Improving Foaming Capacity of Soy Protein : The addition of theasaponins can significantly enhance the foaming capacity of soy protein, which could have implications in food processing and formulation (T. Tian, 2009).
Cancer Chemoprevention : this compound derivatives from tea seed saponin of Camellia sinensis have shown potential as cancer chemopreventive agents. Their structure modification enhances their bioactivity, offering new avenues for natural cancer prevention strategies (Weihong Zhao, Ning Li, Xiangrong Zhang, Wenli Wang, Jiayuan Li, Yingying Si, 2015).
作用機序
Theasaponin E1 (TSE1) has been found to induce apoptosis, arrest cell cycle, and inhibit angiogenesis activities against platinum-resistant ovarian cancer cells . It significantly induced OVCAR-3 cell apoptosis via the intrinsic and extrinsic apoptotic pathways . TSE1 treatment potently downregulated protein expression of the Notch ligands including Delta-like protein 4 (Dll4) and Jagged1, and reduced the protein level of the intracellular domain (NICD) of Notch1 .
Safety and Hazards
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H92O27/c1-10-24(2)49(76)86-46-47(79-25(3)63)59(23-62)27(17-54(46,4)5)26-11-12-32-55(6)15-14-34(56(7,22-61)31(55)13-16-57(32,8)58(26,9)18-33(59)66)81-53-45(85-52-44(36(68)29(65)21-78-52)84-50-39(71)35(67)28(64)20-77-50)42(41(73)43(83-53)48(74)75)82-51-40(72)38(70)37(69)30(19-60)80-51/h10-11,27-47,50-53,60-62,64-73H,12-23H2,1-9H3,(H,74,75)/b24-10-/t27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,46-,47-,50-,51-,52-,53+,55-,56-,57+,58+,59-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPGKXYWPBQBPV-MWQJAWBESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)OC9C(C(C(CO9)O)O)O)C)CO)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H92O27 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1233.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11055-93-9 |
Source


|
| Record name | Theasaponine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011055939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B77481.png)
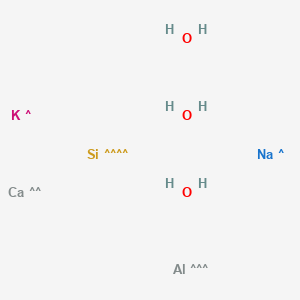


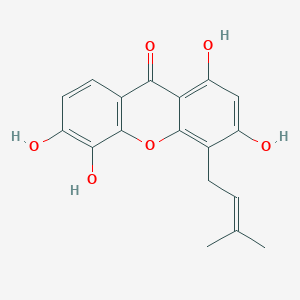
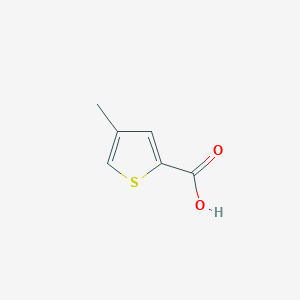

![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)
